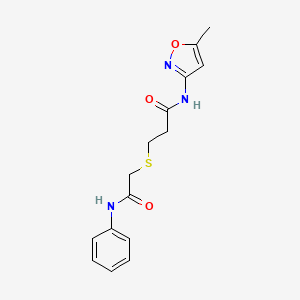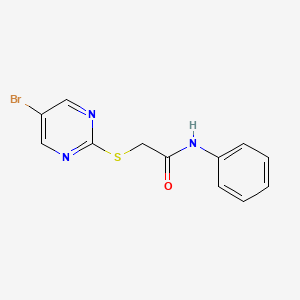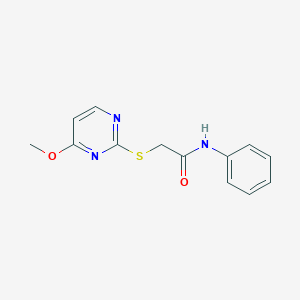
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide, commonly known as MOPSA, is a chemical compound that has been widely used in scientific research. MOPSA is a heterocyclic compound that contains a pyrazine ring and a sulfanyl group. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of MOPSA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key metabolic pathways. For example, MOPSA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, MOPSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
MOPSA has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. MOPSA has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, MOPSA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOPSA in lab experiments is its broad spectrum of activity. It has been shown to have activity against a wide range of cancer cell lines and bacteria. In addition, MOPSA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MOPSA in lab experiments is its potential toxicity. MOPSA has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, it is important to use caution when handling MOPSA and to take appropriate safety precautions.
Orientations Futures
There are a number of future directions for research on MOPSA. One area of research is to further elucidate its mechanism of action. It is also important to investigate the potential for MOPSA to be used in combination with other anticancer agents or antibiotics. In addition, it may be possible to modify the structure of MOPSA to improve its efficacy and reduce its toxicity. Finally, it may be possible to use MOPSA as a starting point for the development of new drugs with improved activity and selectivity.
Méthodes De Synthèse
MOPSA can be synthesized using a multi-step procedure. The first step involves the reaction of 2,3-dichloropyrazine with thiourea to form 2,3-bis(thioureido)pyrazine. The second step involves the reaction of 2,3-bis(thioureido)pyrazine with phenylacetyl chloride to form 2-(phenylacetyl)-3-thioureidopyrazine. The final step involves the reaction of 2-(phenylacetyl)-3-thioureidopyrazine with methyl mercaptan to form MOPSA.
Applications De Recherche Scientifique
MOPSA has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MOPSA has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, MOPSA has been studied for its potential as an antibacterial agent. It has been shown to have activity against both Gram-positive and Gram-negative bacteria, including MRSA.
Propriétés
IUPAC Name |
2-(4-methyl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16-8-7-14-12(13(16)18)19-9-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHMCOLKGXBHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626275.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea](/img/structure/B6626278.png)



![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)